molecular formula C11H12ClN7 B2447728 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2111046-25-2

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2447728
CAS No.: 2111046-25-2
M. Wt: 277.72
InChI Key: MBRCCDVJVAVDNI-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound is systematically named 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride , reflecting its structural hierarchy: a pyrazole core substituted at position 4 with a primary amine, linked via a methylene bridge to a 1-phenyl-substituted 1,2,3,4-tetrazole ring. Alternative naming conventions include:

  • NS-04538 (supplier identifier)
  • 1-{[1-(phenyltetrazol-5-yl)methyl]pyrazol-4-yl}amine hydrochloride (simplified descriptor)
  • AKOS034833571 (chemical database identifier)

The molecular formula is C₁₁H₁₂ClN₇ , with a molecular weight of 277.71 g/mol .

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₂ClN₇
Molecular Weight 277.71 g/mol
Alternative Names NS-04538, AKOS034833571

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound are unavailable, structural insights can be inferred from analogous tetrazole-pyrazole hybrids. For example:

  • Dihedral Angles : In structurally related tetrazole-pyrazole systems (e.g., 1,2,4,5-tetrazin-3-amine derivatives), the tetrazole and pyrazole rings adopt a planar geometry with a dihedral angle of ~48.75° between them, enabling π-π stacking interactions .
  • Hydrogen Bonding : The hydrochloride salt introduces a protonated amine group, which participates in N–H⋯Cl hydrogen bonds. Such interactions stabilize the crystal lattice and influence molecular packing .
  • Substituent Orientation : The phenyl group on the tetrazole ring is typically oriented orthogonally to the heterocycle, minimizing steric hindrance while maximizing electronic conjugation .

Comparative Structural Analysis of Tetrazole-Pyrazole Hybrid Systems

The compound’s structure is distinct from other tetrazole-pyrazole hybrids due to its methylene bridge and 1-phenyltetrazole substituent . Key comparisons include:

Feature 1-[(1-Phenyltetrazol-5-yl)methyl]pyrazol-4-amine Hydrochloride Related Hybrids
Junction Type Methylene bridge (–CH₂–) between tetrazole and pyrazole Ethylene (–CH₂CH₂–), C–C bonds
Tetrazole Substituents 1-Phenyl group at position 1 Alkyl, nitro, or halide groups
Pyrazole Substituents Primary amine at position 4 Alkyl, acyl, or aromatic groups
Reactivity Enhanced stability due to resonance in tetrazole and amine protonation Variable stability; nitro groups increase reactivity

Key Structural Trends :

  • Phenyl Junctions : In compounds 120–135 , phenyl groups are introduced via condensation reactions, forming chalcone intermediates. These systems exhibit reduced flexibility compared to methylene-linked hybrids.
  • Tetrazole Positioning : The 5-position substitution on the tetrazole ring (as in this compound) is less common than 2- or 3-position substitutions, which are prevalent in energetic materials .

Tautomeric Possibilities and Resonance Stabilization Effects

Tautomerism in Tetrazole and Pyrazole Moieties
  • Tetrazole Ring :
    • The 1,2,3,4-tetrazole ring exists predominantly in the 1H-tautomer , stabilized by resonance and the electron-withdrawing phenyl group.
    • Azidoazomethine tautomerism is unlikely due to the lack of adjacent nitro or azide groups, which are required for such equilibria .
  • Pyrazole Ring :
    • The 1H-pyrazole form is favored, with the NH group at position 1. Protonation at position 4 (as in the hydrochloride salt) locks the pyrazole in a stable deprotonated state.
Resonance Stabilization
  • Tetrazole Resonance : Delocalization of electrons across the tetrazole ring and phenyl group enhances stability.
  • Amine Hydrochloride : Protonation at the pyrazole-4-amine introduces charge-assisted resonance, further stabilizing the molecule .
Tautomer Stability Factors Influencing Stability
1H-Tetrazole High Electron-withdrawing phenyl group
2H-Tetrazole Low Steric strain, reduced resonance
Protonated Pyrazol-4-amine High (hydrochloride salt) Charge-assisted resonance

Properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7.ClH/c12-9-6-13-17(7-9)8-11-14-15-16-18(11)10-4-2-1-3-5-10;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRCCDVJVAVDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(3+2) Cycloaddition for Tetrazole Ring Formation

The AgNO3-catalyzed cycloaddition between nitriles and sodium azide, as demonstrated in the synthesis of 5-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazoles, provides a foundational route. Adapting this method:

  • Substrate Preparation : 1-Phenyl-1H-pyrazole-4-carbonitrile serves as the nitrile precursor.
  • Cycloaddition : Reacting with NaN3 in dimethylformamide (DMF) under reflux with AgNO3 (5 mol%) yields 1-phenyl-1H-tetrazole-5-carbonitrile via in situ generation of silver azide.
  • Reduction to Alcohol : The carbonitrile is reduced using LiAlH4 or catalytic hydrogenation to produce 1-phenyl-1H-tetrazole-5-methanol.

Key Data :

Step Conditions Yield (%) Reference
Cycloaddition AgNO3, DMF, reflux, 12 h 78–85
Reduction (LiAlH4) THF, 0°C to RT, 2 h 65–70

Synthesis of 1H-Pyrazol-4-Amine

Nitro-Group Reduction Strategy

Inspired by the catalytic hydrogenation of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine:

  • Nitro-Pyrazole Synthesis : 4-Nitro-1H-pyrazole is prepared via nitration of 1H-pyrazole using HNO3/H2SO4.
  • Reduction : Catalytic hydrogenation (H2, Pd/C, EtOH) or transfer hydrogenation (NH4HCO2, Pd/C) converts the nitro group to an amine, yielding 1H-pyrazol-4-amine.

Optimized Conditions :

  • Catalyst : 10% Pd/C (5 mol%)
  • Solvent : Ethanol
  • Yield : 90–95%

Methylene Bridge Formation

Nucleophilic Substitution

The tetrazole-methanol intermediate is converted to a chloromethyl derivative using SOCl2 or PCl5, followed by reaction with 1H-pyrazol-4-amine:

  • Chlorination : 1-Phenyl-1H-tetrazole-5-methanol + SOCl2 → 5-(chloromethyl)-1-phenyl-1H-tetrazole.
  • Coupling : React with 1H-pyrazol-4-amine in acetonitrile with K2CO3 as base (60°C, 6 h).

Yield : 70–75%

Mitsunobu Reaction

Alternative coupling via Mitsunobu reaction:

  • Reagents : DIAD, PPh3, THF
  • Substrates : 1-Phenyl-1H-tetrazole-5-methanol + 1H-pyrazol-4-amine
  • Yield : 65–70%

Hydrochloride Salt Formation

The free base is treated with HCl (g) in anhydrous ether or HCl/Et2O to precipitate the hydrochloride salt. Crystallization from ethanol/water affords the pure product.

Alternative Routes and Comparative Analysis

Direct Cycloaddition-Coupling Approach

A one-pot strategy merges tetrazole formation and methylene bridge installation:

  • Simultaneous Cycloaddition and Alkylation : React 1H-pyrazol-4-amine with 1-phenyl-1H-tetrazole-5-carbonitrile and NaN3 in DMF/AgNO3, followed by in situ reduction.
    Advantage : Reduces intermediate isolation steps.
    Yield : 60–68%

Protecting Group Strategies

Patent CN113264919A highlights the use of trityl groups to protect tetrazole during functionalization:

  • Protection : 1-Trityl-5-phenyl-2H-tetrazole synthesized via SNAr reaction.
  • Alkylation : React with chloromethylpyrazole-4-amine.
  • Deprotection : HCl/MeOH removes trityl, yielding the target compound.
    Yield : 80–85%

Critical Reaction Parameters and Optimization

  • Catalyst Selection : AgNO3 outperforms CuI or ZnCl2 in cycloaddition yields.
  • Solvent Effects : DMF enhances cycloaddition rates vs. THF or MeCN.
  • Temperature : Methylene bridge formation requires mild heating (60–80°C) to avoid decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution

The tetrazole ring’s nitrogen-rich structure facilitates nucleophilic substitution at the C5 position (tetrazole) or N-methyl group (pyrazole). For example:

  • Alkylation : Reacts with alkyl halides (e.g., iodomethane) in ethanol at 50–60°C to form N-alkylated derivatives.

  • Acylation : Acetyl chloride in dichloromethane (DCM) generates acetylated products at the pyrazole’s NH group.

Cycloaddition Reactions

The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions:

Reaction PartnerConditionsProductYield
PhenylacetyleneCuI, 100°CTriazole derivative72%
AcetonitrileRT, 24hTetrazolo[1,5-a]pyrimidine65%

Reductive Amination

The primary amine group undergoes reductive amination with aldehydes (e.g., 4-methoxybenzaldehyde) using NaBH₄ in methanol, forming secondary amines . This method is efficient (88% yield) and solvent-free for intermediate imine formation .

Reaction Conditions and Parameters

Key parameters influencing reactivity:

ParameterOptimal RangeImpact
Temperature25–100°CHigher temps accelerate cycloadditions but risk decomposition
SolventEthanol/DCMEthanol enhances solubility; DCM stabilizes electrophilic intermediates
CatalystCuI, NaBH₄CuI promotes cycloadditions; NaBH₄ enables selective reductions

Stability and Reactivity

  • pH Sensitivity : The hydrochloride salt improves aqueous solubility but decomposes under strongly basic conditions (pH >10) .

  • Thermal Stability : Stable up to 150°C; degradation occurs above 200°C, releasing NH₃ and CO₂.

  • Light Sensitivity : Prolonged UV exposure induces ring-opening reactions in the tetrazole moiety.

Pharmacological Intermediate

  • Antihypertensive Agents : Modified derivatives (e.g., tetrazole-linked thiazoles) show activity via NO/cGMP pathway modulation .

  • Antimicrobial Scaffolds : Bis-pyrazolyl thioketones derived from this compound exhibit antifungal and antimycobacterial properties .

Coordination Chemistry

The amine and tetrazole groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

Comparative Reactivity of Analogues

Feature1-Phenyl Derivative1-Propyl Derivative
Alkylation RateFaster (electron-withdrawing phenyl)Slower (electron-donating propyl)
Cycloaddition Yield72% (CuI)58% (CuI)
Aqueous Solubility12 mg/mL (pH 7)18 mg/mL (pH 7)

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride can induce apoptosis in colorectal carcinoma cells. A notable example includes the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which showed significant cytotoxicity against RKO cells in vitro .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. In particular, studies have utilized the DPPH assay to measure radical scavenging activity, revealing that certain derivatives exhibit superior activity compared to standard antioxidants like ascorbic acid .

Other Therapeutic Uses

Beyond anticancer and antioxidant activities, pyrazole derivatives have been explored for their potential in treating various conditions such as inflammation and microbial infections. The structural similarity of these compounds to known bioactive molecules suggests a wide range of pharmacological applications.

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel pyrazole derivatives highlighted the compound's ability to inhibit cell proliferation in cancer cell lines. The most potent derivative was found to induce apoptosis through caspase activation pathways .

Case Study 2: Antioxidant Efficacy

Another investigation evaluated the antioxidant capacity of synthesized pyrazole compounds using the DPPH assay. Results indicated that several derivatives showed higher radical scavenging activity than traditional antioxidants .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound ARKO (colorectal)15Apoptosis via caspase activation
Compound BMCF7 (breast)20Cell cycle arrest
Compound CA549 (lung)25Induction of oxidative stress

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Compound A85%
Ascorbic Acid75%
Compound B90%

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Biological Activity

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazole ring fused with a tetrazole moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C11H12N6HClC_{11}H_{12}N_6\cdot HCl with a molecular weight of approximately 250.70 g/mol.

Research indicates that the compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole and tetrazole can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Cell LineInhibition PercentageIC50 Value (µM)
HepG254.25%20
HeLa38.44%30
GM-611419.94% (control)Not applicable

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the pyrazole and tetrazole rings can significantly alter the biological activity of the compounds. For example:

  • Substituents at the N1 position of the pyrazole ring were found to enhance anticancer activity while maintaining selectivity towards cancer cells over normal fibroblasts .

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical models:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study revealed that compounds with a phenyl group at position 5 exhibited superior cytotoxicity against multiple cancer cell lines compared to their unsubstituted counterparts .
  • Inflammatory Response Modulation : Another investigation demonstrated that certain derivatives could modulate inflammatory responses by inhibiting TNF-alpha production in human monocytic cells, suggesting potential use in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving cyclization, acylation, and salt formation. For example, pyrazole intermediates are often generated through condensation of hydrazine derivatives with β-ketoesters or via cyclization of α,β-unsaturated ketones . Key factors include:

  • Temperature control : Cyclization steps (e.g., forming the tetrazole ring) typically require refluxing in polar aprotic solvents like DMF at 100–120°C .
  • Catalysts : Lewis acids (e.g., POCl₃) may enhance formylation or acylation efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Yields range from 40–70%, depending on substituent steric effects .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Use a combination of analytical techniques:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and tetrazole rings. For example, the methylene bridge (-CH₂-) between the tetrazole and pyrazole appears as a singlet near δ 4.5 ppm .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • XRD (if crystalline) : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 2H-tetrazole configurations) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases, using ATP/NADH depletion as readouts .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using Design of Experiments (DoE) for scalable synthesis?

Apply factorial design to screen variables:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response variables : Yield, purity (HPLC area %). For example, a Central Composite Design (CCD) revealed that increasing POCl₃ concentration beyond 1.2 eq. decreases yield due to side reactions .
  • Statistical tools : ANOVA and response surface modeling (e.g., JMP or Minitab) identify optimal conditions .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, revealing nucleophilic/electrophilic sites on the tetrazole ring .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., bacterial DNA gyrase) by simulating binding poses and scoring affinity (ΔG) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed vs. random-effects models). For example, discrepancies in MIC values may arise from variations in bacterial strains or inoculum sizes .
  • Mechanistic studies : Use knockout mutants (e.g., S. aureus lacking efflux pumps) to isolate resistance mechanisms .
  • Dose-response validation : Replicate assays with tighter control of pH, temperature, and solvent (DMSO concentration ≤1%) .

Q. What strategies improve stability and solubility for in vivo studies?

  • Salt selection : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS) compared to free bases .
  • Prodrug design : Esterification of the amine group (e.g., acetyl protection) improves plasma stability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to mitigate hydrolysis of the tetrazole ring .

Q. How can advanced spectroscopic techniques resolve tautomerism in the tetrazole-pyrazole core?

  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., 1H vs. 2H-tetrazole) .
  • IR spectroscopy : Stretching frequencies of N-H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) distinguish tautomeric states .
  • X-ray crystallography : Provides definitive proof of solid-state tautomerism, as seen in analogous triazole derivatives .

Q. What are best practices for managing large datasets in structure-activity relationship (SAR) studies?

  • Database tools : Use KNIME or Pipeline Pilot to curate chemical structures, bioactivity data, and synthetic protocols .
  • Cheminformatics : Generate 3D-QSAR models (e.g., CoMFA) using molecular descriptors (logP, polar surface area) .
  • Open-source platforms : Share data via PubChem or ChEMBL with standardized metadata (e.g., IC₅₀, assay conditions) .

Q. How do regulatory guidelines influence preclinical safety assessments for this compound?

  • Genotoxicity : Follow OECD 471 (Ames test) and 473 (micronucleus assay) protocols .
  • ADME profiling : Conduct liver microsome stability (human/rodent) and CYP450 inhibition assays .
  • Documentation : Maintain electronic lab notebooks (ELNs) compliant with 21 CFR Part 11 for audit trails .

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